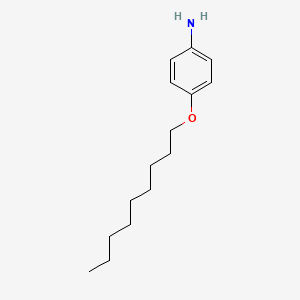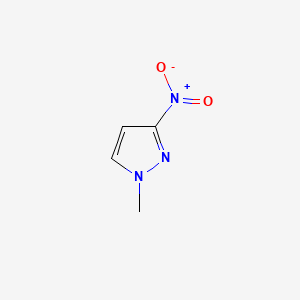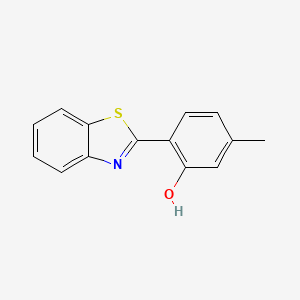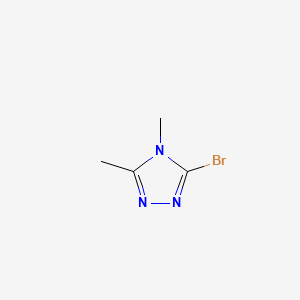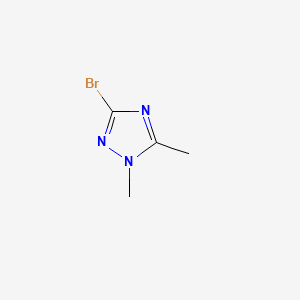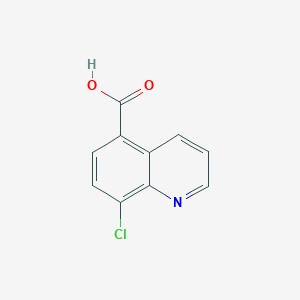
8-クロロキノリン-5-カルボン酸
説明
8-Chloroquinoline-5-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound
科学的研究の応用
8-Chloroquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: Quinoline derivatives, including 8-Chloroquinoline-5-carboxylic acid, have shown potential as antimalarial, antimicrobial, and anticancer agents. They are also explored for their anti-inflammatory and antiviral properties.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
8-Chloroquinoline-5-carboxylic acid is a derivative of quinoline . Quinoline and its derivatives have been recognized as a core template in drug design due to their broad spectrum of bioactivity . .
Mode of Action
Quinoline derivatives are known for their diverse bioactivity, which suggests that they interact with various biological targets
Biochemical Pathways
Quinoline derivatives are known to have a broad spectrum of bioactivity, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the known bioactivity of quinoline derivatives, it can be inferred that 8-chloroquinoline-5-carboxylic acid may have significant effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
8-Chloroquinoline-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of 8-Chloroquinoline-5-carboxylic acid to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 8-Chloroquinoline-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 8-Chloroquinoline-5-carboxylic acid can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 8-Chloroquinoline-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their function. Furthermore, 8-Chloroquinoline-5-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloroquinoline-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Chloroquinoline-5-carboxylic acid remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to 8-Chloroquinoline-5-carboxylic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 8-Chloroquinoline-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 8-Chloroquinoline-5-carboxylic acid can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
8-Chloroquinoline-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, 8-Chloroquinoline-5-carboxylic acid can alter metabolite levels by modulating the activity of key metabolic enzymes, leading to changes in metabolic flux.
Transport and Distribution
The transport and distribution of 8-Chloroquinoline-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, 8-Chloroquinoline-5-carboxylic acid may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of 8-Chloroquinoline-5-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 8-Chloroquinoline-5-carboxylic acid may localize to the nucleus, where it can interact with DNA and transcription factors, thereby influencing gene expression . Additionally, its localization to other organelles, such as mitochondria, can affect cellular metabolism and energy production.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of quinoline-5-carboxylic acid. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of 8-Chloroquinoline-5-carboxylic acid may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions: 8-Chloroquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-5,8-dicarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 8-Chloroquinoline-5-carboxylic acid can yield 8-aminoquinoline-5-carboxylic acid when treated with reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Quinoline-5,8-dicarboxylic acid.
Reduction: 8-Aminoquinoline-5-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
類似化合物との比較
Quinoline-5-carboxylic acid: Lacks the chlorine atom at the 8-position, resulting in different chemical reactivity and biological activity.
8-Hydroxyquinoline-5-carboxylic acid: Contains a hydroxyl group instead of a chlorine atom, which significantly alters its chemical properties and applications.
8-Bromoquinoline-5-carboxylic acid:
Uniqueness: 8-Chloroquinoline-5-carboxylic acid is unique due to the presence of the chlorine atom at the 8-position, which imparts distinct chemical and biological properties. This substitution enhances its reactivity in nucleophilic substitution reactions and may improve its efficacy as a therapeutic agent.
特性
IUPAC Name |
8-chloroquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJCLDOHESCJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293459 | |
| Record name | 8-Chloro-5-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121490-68-4 | |
| Record name | 8-Chloro-5-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121490-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-5-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


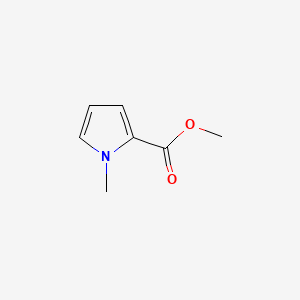


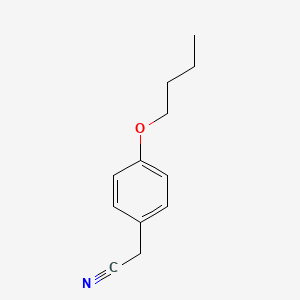


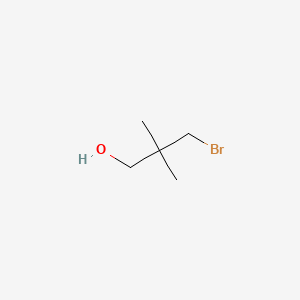
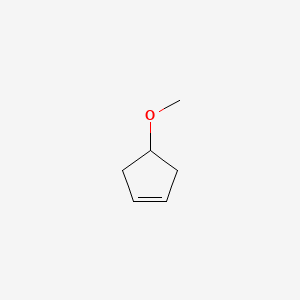
![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)
